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molecular formula C10H7ClF3NO B8639895 6-chloro-7-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one

6-chloro-7-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B8639895
M. Wt: 249.61 g/mol
InChI Key: PHEGBSIMDWBRFY-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

5-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one (I-85d: 600 mg, 2.5575 mmol) in TFA (25 mL) was reacted with sodium azide (549 mg, 8.439 mmol) for 5 hours at 80° C. Purification by column chromatography on silica gel (1% methanol in CHCl3), afforded 350 mg of the product (54.8% yield).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
549 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
54.8%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[C:11]([F:14])([F:13])[F:12])[C:7](=[O:15])[CH2:6][CH2:5]2.[N-:16]=[N+]=[N-].[Na+]>C(O)(C(F)(F)F)=O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[C:11]([F:14])([F:13])[F:12])[C:7](=[O:15])[NH:16][CH2:6][CH2:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
ClC=1C=C2CCC(C2=CC1C(F)(F)F)=O
Name
Quantity
549 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (1% methanol in CHCl3)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2CCNC(C2=CC1C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 54.8%
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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